
tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a tert-butyl group, an azetidine ring, and a piperidine structure. These characteristics suggest potential biological activities that could be leveraged in pharmacological applications. This article will explore the biological activity of this compound, summarizing relevant research findings, case studies, and key data.
Chemical Structure and Properties
The molecular formula of this compound is C_{13}H_{22}N_{2}O_{2}, with a molecular weight of approximately 238.33 g/mol. The compound's structure can be represented as follows:
Pharmacological Profile
The pharmacological profile of this compound indicates potential applications in various therapeutic areas. Preliminary studies suggest that the compound may exhibit:
- Antidepressant Activity : Similar compounds have been explored for their effects on neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- CNS Activity : The presence of both azetidine and piperidine moieties suggests potential interactions with central nervous system (CNS) receptors.
Table 1: Comparison of Similar Compounds
Compound Name | Structure Features | Potential Activity |
---|---|---|
Tert-butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate | Azetidine + Piperidine | CNS activity |
Tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylate | Different substitution | CNS activity |
N-Methylpiperazine derivatives | Simpler structure | Antidepressant properties |
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is proposed that the compound may interact with specific neurotransmitter receptors or enzymes involved in neurotransmission.
Case Studies and Research Findings
Recent studies have investigated the biological activity of related compounds, providing insights that may be applicable to this compound:
- Neuropharmacological Studies : Research on similar piperidine derivatives has shown significant effects on anxiety and depression models in rodents, indicating the potential for this compound to influence mood disorders.
- In Vitro Studies : Initial in vitro assays demonstrated that analogs of this compound could inhibit certain enzymes associated with neurodegenerative diseases, suggesting a possible protective effect on neuronal health.
Safety and Toxicology
Safety data for this compound indicate that it possesses a favorable safety profile compared to other compounds in its class. However, detailed toxicological studies are necessary to confirm its safety for human use.
Scientific Research Applications
Neurological Disorders
Research indicates that tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate may interact with neurotransmitter systems, suggesting applications in treating neurological disorders such as depression, anxiety, and neurodegenerative diseases. Preliminary studies have shown that similar compounds can modulate neurotransmission, which is critical for maintaining cognitive functions and emotional balance .
Anticancer Properties
The compound's structural characteristics position it as a potential lead in developing anticancer agents. Investigations into its effects on cyclin-dependent kinases (CDKs) have revealed promising results, indicating that it may inhibit cell cycle progression in cancer cells. This mechanism is crucial for developing targeted therapies against various malignancies .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods often include the formation of the azetidine ring followed by functionalization to introduce the piperidine moiety. Understanding the synthesis pathway is essential for optimizing yield and purity for potential therapeutic use .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuropharmacological Studies : Research has demonstrated that derivatives of piperidine can enhance synaptic transmission and exhibit neuroprotective effects in animal models of neurodegeneration .
- Anticancer Research : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting that this compound could be further investigated for its anticancer properties .
- Pharmacokinetics and Dynamics : Understanding the pharmacokinetic profiles of such compounds is crucial for assessing their therapeutic viability. Studies have indicated favorable absorption and distribution characteristics, which are essential for effective drug formulation .
Properties
IUPAC Name |
tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-11(6-10-15)14-7-4-8-14/h11H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDSHEWYMGOXRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731931 | |
Record name | tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093066-82-0 | |
Record name | tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.